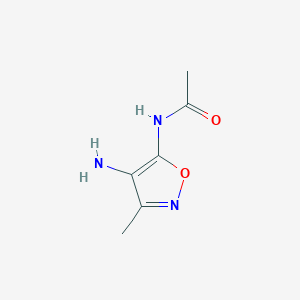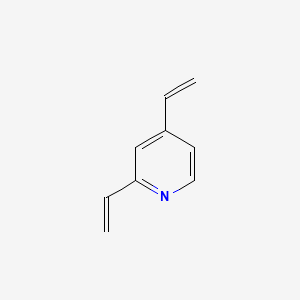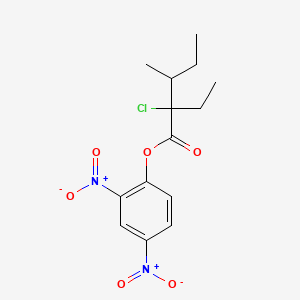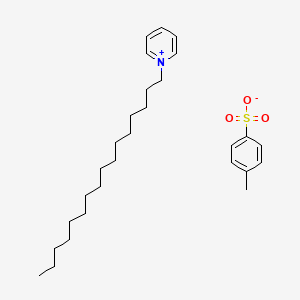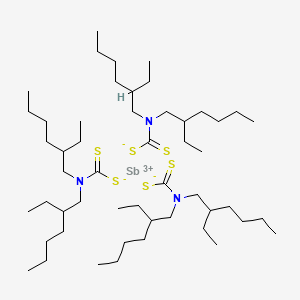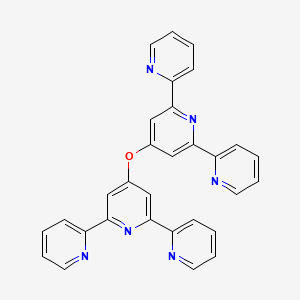
4-(2,6-dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine is a complex organic compound featuring multiple pyridine rings. This compound is known for its unique structural properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method involves the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which can be synthesized through solvothermal reactions . The reaction conditions often include the use of metal ions like nickel, cobalt, or cadmium, which form complexes with the ligand .
Industrial Production Methods
Industrial production of this compound may involve large-scale solvothermal synthesis, where the reaction conditions are optimized for higher yields and purity. The use of high-pressure reactors and controlled temperature conditions are crucial for the successful synthesis of this compound on an industrial scale.
化学反应分析
Types of Reactions
4-(2,6-Dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of the pyridine rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially hydrogenated pyridine derivatives.
科学研究应用
4-(2,6-Dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
作用机制
The mechanism of action of 4-(2,6-dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, including hydrogen evolution reactions . The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics in biological systems or catalytic sites in industrial processes.
相似化合物的比较
Similar Compounds
- 4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile
- Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate
Uniqueness
4-(2,6-Dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine is unique due to its ability to form stable metal complexes with multiple pyridine rings. This structural feature enhances its versatility in various applications, from catalysis to materials science.
属性
分子式 |
C30H20N6O |
|---|---|
分子量 |
480.5 g/mol |
IUPAC 名称 |
4-(2,6-dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C30H20N6O/c1-5-13-31-23(9-1)27-17-21(18-28(35-27)24-10-2-6-14-32-24)37-22-19-29(25-11-3-7-15-33-25)36-30(20-22)26-12-4-8-16-34-26/h1-20H |
InChI 键 |
XDIZQHUPJMQOKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OC4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


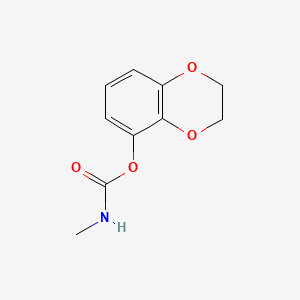

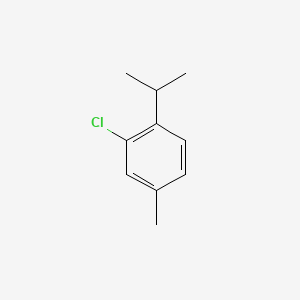


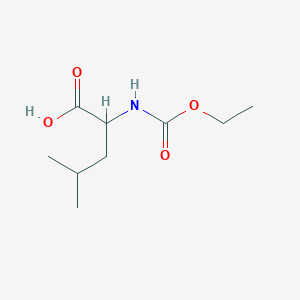
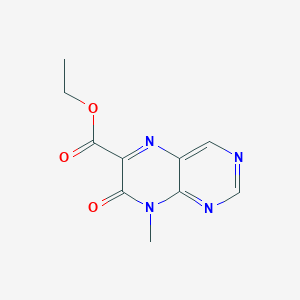
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13738515.png)

